Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate

Description

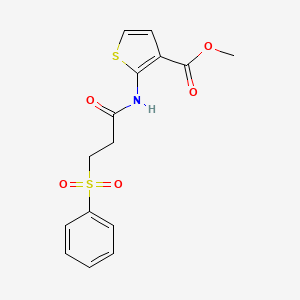

Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate is a sulfur-containing heterocyclic compound featuring a thiophene backbone substituted with a phenylsulfonyl-propanamido group at position 2 and a methyl ester at position 2. Its molecular structure combines sulfonamide and ester functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 2-[3-(benzenesulfonyl)propanoylamino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S2/c1-21-15(18)12-7-9-22-14(12)16-13(17)8-10-23(19,20)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEJMKGXKXJNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which is functionalized through a series of reactions to introduce the ester, sulfonyl, and amido groups. Key steps may include:

Esterification: Introduction of the methyl ester group.

Sulfonylation: Addition of the phenylsulfonyl group using reagents like phenylsulfonyl chloride.

Amidation: Formation of the propanamido group through reaction with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The ester and amido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group could produce thiols or sulfides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The exact mechanism of action of Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Literature

(a) Eletriptan Hydrobromide Derivatives

and describe (R)-3-[(1-methyl-2-pyrrolidinyl)methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole monohydrobromide and related impurities. Key differences include:

- Core Heterocycle: The target compound uses a thiophene ring, while Eletriptan derivatives are based on an indole scaffold.

- Functional Groups : The target compound has a methyl ester and a propanamido linker , whereas Eletriptan derivatives feature a pyrrolidinylmethyl group and a sulfonylethyl side chain . These differences influence solubility and metabolic stability.

- Pharmacological Implications : Indole-based sulfonamides like Eletriptan are serotonin receptor agonists for migraine treatment. The thiophene analog’s ester group may confer hydrolytic lability, limiting oral bioavailability compared to Eletriptan’s hydrobromide salt form .

(b) Impurity Profiles in Sulfonamide-Containing Compounds

highlights impurities such as (R,E)-3-[(1-methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)vinyl]-1H-indole. The vinyl-sulfonyl group in this impurity contrasts with the propanamido-sulfonyl linker in the target compound. This structural variation could affect:

- Synthetic Yield : Propanamido linkers may offer better stability during synthesis compared to vinyl-sulfonyl groups, which are prone to elimination reactions.

- Biological Activity : The propanamido group’s flexibility might enhance binding to enzymes or receptors compared to rigid vinyl-sulfonyl moieties .

Comparison with Phosphazene-Based Sulfonamides

discusses tetrachloromonospirocyclotriphosphazenes and diamines, which are unrelated to the target compound’s structure. However, the synthetic methodology (e.g., use of triethylamine for deprotonation and THF as solvent) may parallel the preparation of sulfonamide-thiophene derivatives. Key distinctions:

- Scaffold Complexity: Phosphazenes are inorganic-organic hybrids with phosphorus-nitrogen cores, whereas the target compound is purely organic.

Data Table: Structural and Functional Comparison

| Parameter | Target Compound | Eletriptan Hydrobromide | Phosphazene Derivatives |

|---|---|---|---|

| Core Structure | Thiophene | Indole | Phosphazene (P–N backbone) |

| Key Functional Groups | Methyl ester, phenylsulfonyl-propanamido | Pyrrolidinylmethyl, sulfonylethyl | Chloro, spiro-cyclotriphosphazene |

| Molecular Weight | ~325 g/mol (estimated) | 463.43 g/mol (HBr salt) | Variable (e.g., 1: ~452 g/mol) |

| Solubility | Moderate (ester enhances lipophilicity) | High (due to hydrobromide salt) | Low (inorganic backbone) |

| Therapeutic Potential | Unknown (structural analog suggests CNS targets) | Serotonin 5-HT1B/1D agonist (migraine) | Materials science (e.g., flame retardants) |

Biological Activity

Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene class, recognized for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research and case studies.

Chemical Structure and Properties

- Chemical Formula : C16H19NO4S

- Molecular Weight : 341.39 g/mol

- IUPAC Name : this compound

The compound features a thiophene ring substituted with a phenylsulfonyl group and a propanamido moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of thiophene derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including oxidative stress induction and modulation of signaling pathways.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism, leading to reduced viability.

- Cell Membrane Interaction : It can alter membrane integrity, affecting cellular functions and promoting apoptosis.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may lead to cellular damage in cancer cells, enhancing therapeutic efficacy.

Case Studies and Research Findings

-

Inhibition of Type III Secretion System (T3SS) :

A study investigated the impact of various thiophene derivatives on the T3SS in pathogenic bacteria. This compound exhibited significant inhibition of T3SS-mediated secretion, which is crucial for bacterial virulence. The compound was tested at concentrations up to 50 µM, showing approximately 50% inhibition at high doses, indicating its potential as an antibacterial agent . -

Cytotoxicity Assessment :

In a comparative study, this compound was evaluated alongside other thiophene derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that this compound had a notable IC50 value against Hep-2 cells, suggesting strong anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.